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Humanized anti-tac (HAT) binding

peptide

Cat. No.: B15610186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Histone Acetyltransferases (HATs) are a class of enzymes crucial to the epigenetic regulation of

gene expression. Their ability to acetylate lysine residues on histone tails and other proteins

makes them central players in cellular processes ranging from transcription and DNA repair to

cell cycle control. The specific recognition of HATs by various protein and peptide partners is

fundamental to their function and recruitment to specific genomic loci. This technical guide

provides an in-depth exploration of the structure, sequence, and binding characteristics of

peptides that interact with major HAT families, offering a valuable resource for researchers in

drug discovery and molecular biology.

Quantitative Analysis of HAT-Binding Peptides
The interaction between HATs and their peptide substrates or inhibitors is characterized by

specific binding affinities. This section summarizes the quantitative data for peptide binding to

the major HAT families: p300/CBP, GCN5/PCAF, and MOZ/MORF.

p300/CBP Family
The p300/CBP family of HATs are large, multi-domain proteins that act as transcriptional co-

activators. Their HAT domain is a key target for therapeutic intervention. While many studies

have focused on small molecule inhibitors, peptide-based inhibitors have also been

investigated.
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Peptide/Inhibit
or

Target Assay Type IC50/Ki/Kd Reference

H3-CoA-20

(bisubstrate

analog)

PCAF Not Specified
Competitive

inhibitor
[1]

Lys-CoA-Tat

(peptide-based

bisubstrate

inhibitor)

p300/CBP
³H-Thymidine

incorporation

Reduces

incorporation at

25 µM

[2]

Compound 12

(tri-substituted

thiophene)

p300

Biochemical

Assay (³H-Ac-

CoA)

IC50: 620 nM [3]

Compound 12

(tri-substituted

thiophene)

CBP

Biochemical

Assay (³H-Ac-

CoA)

IC50: 1.2 µM [3]

C646

(pyrazolone-

containing small

molecule)

p300
Radioactive HAT

assay
Ki: 400 nM [2]

PU139 p300 Not Specified IC50: 5.35 µM [4]

PU139 CBP Not Specified IC50: 2.49 µM [4]

Anacardic Acid p300 Not Specified IC50: ~8.5 µM [4]

GCN5/PCAF Family
The GNAT family, including GCN5 and PCAF, are characterized by a conserved HAT domain.

Their bromodomains also play a crucial role in recognizing acetylated lysine residues,

mediating interactions with chromatin.
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Peptide/Inhibit
or

Target Assay Type IC50/Kd Reference

H3-(Me)CoA-20

(bisubstrate

inhibitor)

PCAF
Acetyltransferase

inhibition
IC50: 360 nM [5]

H3-(Me)CoA-20

(bisubstrate

inhibitor)

PCAF (Y638A

mutant)

Acetyltransferase

inhibition
IC50: 1700 nM [5]

H3-20 (peptide

substrate)
PCAF Kinetic analysis

Specific for Lys-

14
[1]

H3-20 K14A

(dead-end

analog)

PCAF Kinetic analysis

Competitive vs

H3-20,

Uncompetitive vs

Acetyl-CoA

[1]

Acetylated Tat

peptide (Ac-

Lys50)

PCAF

Bromodomain
NMR Specific binding [6][7]

H3-K9ac peptide
PCAF

Bromodomain
NMR

No significant

binding
[8]

H3-K14ac

peptide

PCAF

Bromodomain
NMR Weak binding [8]

H3-K36ac

peptide

PCAF

Bromodomain
NMR

Binds to PCAF

bromodomain
[8]

H4-K16ac

peptide

PCAF

Bromodomain
NMR

No significant

binding
[8]

H4-K20ac

peptide

PCAF

Bromodomain
NMR

Binds to PCAF

bromodomain
[8]

Anacardic Acid PCAF Not Specified IC50: ~5 µM [4]

Garcinol PCAF Not Specified IC50: 5 µM [4]

PU139 Gcn5 Not Specified IC50: 8.39 µM [4]
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PU139 PCAF Not Specified IC50: 9.74 µM [4]

Butyrolactone 3 Gcn5 Not Specified IC50: 100 µM [4]

NSC 694623 PCAF Not Specified IC50: 15.9 µM [4][9]

PCAF-IN-2 PCAF Not Specified IC50: 5.31 µM [4][9]

MOZ/MORF Family
The MYST family of HATs, including MOZ and MORF, are involved in various developmental

processes and are implicated in cancer. Their reader domains, such as PHD fingers and

bromodomains, are critical for their interaction with modified histone tails.
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Peptide Target Assay Type Kd Reference

H3K9ac MORF PHD1/2
Tryptophan

Fluorescence
1.4 ± 0.2 µM

H3K14ac MORF PHD1/2
Tryptophan

Fluorescence
1.8 ± 0.3 µM

H3un MORF PHD1/2
Tryptophan

Fluorescence
4.3 ± 1.4 µM

H3K14ac MOZ PHD1/2
Tryptophan

Fluorescence
1.3 ± 0.9 µM

H3K9ac MOZ PHD1/2
Tryptophan

Fluorescence
1.5 ± 0.4 µM

H3un MOZ PHD1/2
Tryptophan

Fluorescence
3.9 ± 1.4 µM

H2AK5ac
BRPF1

Bromodomain
Not Specified 57 µM [10]

H4K12ac
BRPF1

Bromodomain
Not Specified 74 µM [10]

H3K14ac
BRPF1

Bromodomain
Not Specified 597 µM [10]

H4K8ac
BRPF1

Bromodomain
Not Specified 697 µM [10]

H4K5ac
BRPF1

Bromodomain
Not Specified 1.24 mM [10]

Experimental Protocols for Characterizing HAT-
Peptide Interactions
The quantitative data presented above are generated using a variety of biophysical and

biochemical techniques. This section provides detailed methodologies for three key

experimental approaches.
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AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)
AlphaScreen is a bead-based assay ideal for high-throughput screening of protein-peptide

interactions. The principle relies on the generation of a chemiluminescent signal when a donor

and an acceptor bead are brought into close proximity by the binding of the molecules of

interest.[11]

Experimental Workflow:

Preparation
Assay Steps Detection

Prepare Reagents:
- Biotinylated Peptide

- His-tagged HAT
- Streptavidin Donor Beads
- Ni-NTA Acceptor Beads

- Assay Buffer

Dispense Reagents into
384-well plate:

1. HAT + Inhibitor (optional)
2. Biotinylated Peptide

Incubate Add Donor and
Acceptor Beads Incubate in the dark

Read plate on
AlphaScreen-compatible reader
(Ex: 680 nm, Em: 520-620 nm)

Click to download full resolution via product page

AlphaScreen Experimental Workflow

Detailed Methodology:

Reagent Preparation:

Prepare a stock solution of the biotinylated peptide substrate in an appropriate assay

buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).

Prepare a stock solution of the His-tagged HAT protein in the same assay buffer.

Reconstitute Streptavidin Donor beads and Ni-NTA (or other appropriate) Acceptor beads

in the assay buffer according to the manufacturer's instructions. Protect from light.

Assay Plate Setup:
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In a 384-well white opaque plate, add the HAT protein to a final concentration optimized

for the assay (typically in the low nM range).

For inhibitor screening, add the test compounds at various concentrations.

Add the biotinylated peptide to a final concentration typically at or below its Km for the

HAT.

The final reaction volume is typically 10-25 µL.

Incubation:

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow

the HAT-peptide interaction to reach equilibrium.

Bead Addition and Detection:

Add a mixture of Donor and Acceptor beads to each well.

Incubate the plate in the dark at room temperature for a specified time (e.g., 60-90

minutes) to allow bead-protein/peptide binding.

Read the plate using an AlphaScreen-compatible plate reader. The signal is proportional to

the extent of the HAT-peptide interaction.

Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding

event, providing a complete thermodynamic profile of the interaction, including the binding

affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[12][13][14][15][16]

Experimental Workflow:
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Preparation
Titration Data Analysis

Prepare Samples:
- Purified HAT Protein (in cell)
- Peptide Ligand (in syringe)

- Both in identical, degassed buffer

Load HAT into sample cell
and peptide into syringe Equilibrate to desired temperature Perform serial injections of

peptide into the HAT solution
Measure heat change

per injection
Plot heat change vs.

molar ratio
Fit data to a binding model
to determine Kd, n, and ΔH

Click to download full resolution via product page

Isothermal Titration Calorimetry Workflow

Detailed Methodology:

Sample Preparation:

Dialyze the purified HAT protein and the synthetic peptide extensively against the same

buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP). The buffer must be

identical to avoid large heats of dilution.

Degas the buffer and sample solutions immediately before the experiment to prevent

bubble formation in the ITC cell.

Accurately determine the concentrations of the protein and peptide.

ITC Experiment Setup:

Load the HAT protein into the sample cell of the calorimeter. The concentration should be

10-100 times the expected Kd.

Load the peptide solution into the injection syringe. The peptide concentration should be

10-20 times that of the protein.

Set the experimental parameters, including the cell temperature, injection volume, and

spacing between injections.

Titration and Data Acquisition:
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Perform an initial small injection to account for dilution effects, followed by a series of

injections of the peptide into the protein solution.

The instrument measures the heat released or absorbed after each injection.

Data Analysis:

Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

Plot the heat change against the molar ratio of peptide to protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)

to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte in solution to a ligand

immobilized on a sensor chip in real-time. It provides kinetic information about the interaction,

including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium

dissociation constant (Kd).

Experimental Workflow:

Preparation Binding Analysis

Data Analysis

Prepare Sensor Chip:
- Immobilize HAT protein

  (e.g., via amine coupling)

Equilibrate chip with
running buffer

Prepare Peptide Analyte:
- Serial dilutions in running buffer

Inject peptide analyte
(Association phase)

Flow running buffer
(Dissociation phase)

Inject regeneration solution

Generate sensorgram
(Response Units vs. Time)

Fit data to a kinetic model
to determine ka, kd, and Kd

Click to download full resolution via product page
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Surface Plasmon Resonance Workflow

Detailed Methodology:

Ligand Immobilization:

Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide

(NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Inject the purified HAT protein over the activated surface to allow for covalent

immobilization via amine coupling.

Deactivate any remaining active esters with an injection of ethanolamine.

Analyte Interaction Analysis:

Prepare a series of dilutions of the peptide analyte in a suitable running buffer (e.g., HBS-

EP+).

Inject the peptide solutions sequentially over the immobilized HAT surface, starting with

the lowest concentration. Each injection cycle consists of:

Association Phase: The peptide flows over the surface, and binding is monitored as an

increase in the SPR signal (Response Units, RU).

Dissociation Phase: Running buffer flows over the surface, and the dissociation of the

peptide is monitored as a decrease in the RU.

After each cycle, regenerate the sensor surface by injecting a solution that disrupts the

HAT-peptide interaction without denaturing the immobilized HAT (e.g., a short pulse of low

pH buffer).

Data Analysis:

The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding

by subtracting the signal from a reference flow cell.
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The association and dissociation curves are globally fitted to a suitable kinetic model (e.g.,

1:1 Langmuir binding model) to determine the kinetic and affinity constants.

Signaling Pathways and Structural Insights
Understanding the structural basis of HAT-peptide interactions and their roles in cellular

signaling is crucial for the rational design of targeted therapeutics.

p300/CBP Signaling
p300 and CBP are key nodes in numerous signaling pathways, integrating signals from various

transcription factors to regulate gene expression.
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Simplified p300/CBP Signaling Pathway
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The crystal structure of the p300 HAT domain in complex with the bisubstrate inhibitor Lys-CoA

reveals a unique active site architecture that explains its broad substrate specificity.[17] This

structural information is invaluable for the design of selective inhibitors.

PCAF in Transcriptional Regulation
PCAF is a transcriptional coactivator that interacts with various transcription factors and

possesses both HAT and bromodomain activities. The bromodomain of PCAF specifically

recognizes acetylated lysine residues, a key mechanism for its recruitment to chromatin. For

instance, the PCAF bromodomain binds to acetylated HIV-1 Tat protein, a crucial interaction for

viral gene expression.[6][7]

The kinetic mechanism of PCAF has been shown to be an ordered Bi-Bi reaction where acetyl-

CoA binds before the histone substrate.[1] This understanding of the catalytic cycle provides a

framework for designing inhibitors that target specific steps in the reaction.

MOZ/MORF Complex and Chromatin Recognition
The MOZ/MORF HATs are typically found in multi-subunit complexes. The BRPF1 subunit acts

as a scaffold, linking the catalytic MOZ/MORF subunit to other regulatory proteins like ING5

and EAF6.[18] The reader domains within this complex, such as the PHD fingers of

MOZ/MORF and the bromodomain of BRPF1, play a critical role in recognizing specific histone

modifications and targeting the complex to appropriate genomic locations.[19] For example, the

double PHD finger (DPF) of MOZ recognizes the N-terminal tail of histone H3, with a

preference for H3K14ac.[20][21][22][23] This interaction induces an α-helical conformation in

the histone tail, a unique mode of recognition that facilitates further modifications.[20][23]

Core Components of the MOZ/MORF Complex

This technical guide provides a comprehensive overview of the current knowledge on HAT-

binding peptides, from quantitative binding data to detailed experimental protocols and

structural insights. This information serves as a valuable resource for researchers aiming to

understand the intricate mechanisms of HAT regulation and to develop novel therapeutic

strategies targeting these crucial enzymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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